molecular formula C9H16N4O B2935823 N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide CAS No. 1174307-34-6

N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide

Cat. No. B2935823
CAS RN: 1174307-34-6
M. Wt: 196.254
InChI Key: FJNXDUQOBFNVSM-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide, also known as APDC, is a chemical compound that has been widely used in scientific research. APDC is a chelating agent that selectively binds to metal ions, especially copper and zinc.

Mechanism of Action

N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide selectively binds to metal ions, especially copper and zinc, through its pyrazole and carboxamide groups. The binding of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide to metal ions can affect the biochemical and physiological processes that involve these metal ions. For example, N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide can inhibit the activity of copper-dependent enzymes, such as superoxide dismutase, and reduce the levels of copper ions in cells and tissues.
Biochemical and Physiological Effects:
N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has been shown to have a range of biochemical and physiological effects in various biological systems. It can affect the activity of copper- and zinc-dependent enzymes, alter the levels of metal ions in cells and tissues, and modulate the oxidative stress and inflammation responses. N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has also been shown to have neuroprotective and anticancer properties.

Advantages and Limitations for Lab Experiments

N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has several advantages for lab experiments, including its selectivity for metal ions, its stability in solution, and its ease of use. However, N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide also has some limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide in scientific research. These include the development of new drugs and therapies that target metal ion-dependent processes, the investigation of the role of metal ions in neurodegenerative diseases, and the exploration of the potential of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide as a diagnostic tool for metal ion-related disorders. Additionally, further studies are needed to explore the potential toxicity and environmental impact of N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide and other chelating agents.

Synthesis Methods

N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide can be synthesized by a reaction between 3-aminopropyl-1,5-dimethylpyrazole and dimethylformamide dimethyl acetal in the presence of a copper catalyst. The reaction produces a yellow solid that can be purified by recrystallization.

Scientific Research Applications

N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has been widely used in scientific research as a chelating agent for metal ions. It has been used to study the role of copper and zinc in biological systems, as well as the effects of metal ion deficiency and toxicity. N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide has also been used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-6-8(12-13(7)2)9(14)11-5-3-4-10/h6H,3-5,10H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNXDUQOBFNVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-1,5-dimethylpyrazole-3-carboxamide

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